2H-Oxacyclotetradec[2,3-d]isoindole-2,18(5H)-dione, 16-benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-, (E,E)-(5S,9R,12aS,13S,15S,15aS,16S,18aS)-
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Overview
Description
Cytochalasin B is a cell-permeable mycotoxin derived from fungi, specifically from the genus Drechslera dematioidea . The compound is known for its ability to disrupt actin filament formation, which plays a crucial role in various cellular processes. Due to its unique properties, Cytochalasin B has become an essential tool in cytological research and has various applications in biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytochalasin B is typically prepared through methanol extraction of dehydrated mold (Drechslera dematioidea) matte . The process involves reverse-phase C18 silica gel batch adsorption, selective elution with a 1:1 (v/v) hexane:tetrahydrofuran (THF) mixture, crystallization, preparative thin-layer chromatography (TLC), and recrystallization . Additional purification can be achieved using normal phase chromatography with silica gel .
Industrial Production Methods: Industrial production of Cytochalasin B follows similar extraction and purification techniques but on a larger scale. The yield per liter of medium can reach up to 300 mg of Cytochalasin B, with a purity greater than 95% as confirmed by nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and TLC .
Chemical Reactions Analysis
Types of Reactions: Cytochalasin B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Cytochalasin B can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of Cytochalasin B, and substituted analogs with various functional groups .
Scientific Research Applications
Cytochalasin B has a wide range of applications in scientific research:
Mechanism of Action
Cytochalasin B exerts its effects by binding to the barbed end of actin filaments, thereby inhibiting the addition of actin monomers . This inhibition prevents the formation of new actin filaments and disrupts the existing ones, leading to a loss of cellular structure and function . The compound also affects glucose transport and platelet aggregation by interfering with the cytoskeleton .
Comparison with Similar Compounds
. Similar compounds include:
Cytochalasin D: Similar to Cytochalasin B but with different potency and effects on actin dynamics.
Cytochalasin E: Known for its irreversible inhibition of actin filament formation.
Latrunculin A and B: These compounds also target actin filaments but work synergistically with cytochalasins to disrupt actin dynamics.
Cytochalasin B is unique in its ability to inhibit actin polymerization at substoichiometric concentrations, making it a powerful tool for studying actin-related processes .
Properties
CAS No. |
69804-24-6 |
---|---|
Molecular Formula |
C29H37NO5 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(4E,12E)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione |
InChI |
InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+ |
InChI Key |
GBOGMAARMMDZGR-LFKALUBKSA-N |
Isomeric SMILES |
CC1CCCC(/C=C/C(=O)OC23C(/C=C/C1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
Canonical SMILES |
CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |
Color/Form |
FELTED NEEDLES FROM ACETONE |
melting_point |
218-221 °C |
physical_description |
Solid; [Merck Index] White crystalline solid; [MSDSonline] |
Origin of Product |
United States |
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